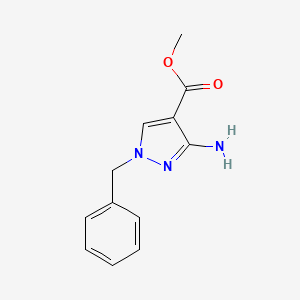

methyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyestuffs

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate typically involves the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent esterification. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out under reflux .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that include the preparation of intermediates, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity .

化学反応の分析

Substitution Reactions at the Amino Group

The primary amine (-NH₂) undergoes nucleophilic substitution and reductive alkylation.

Table 1: Substitution Reactions

-

Reductive alkylation : The amino group reacts with ketones (e.g., dihydro-3(2H)-furanone) under reductive conditions to form secondary amines .

-

Acylation : Acetic anhydride converts the amine to an acetamide derivative .

Ester Hydrolysis and Functionalization

The methyl ester (-COOCH₃) is hydrolyzed to a carboxylic acid or transesterified.

Table 2: Ester Reactions

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 3-Amino-1-benzyl-1H-pyrazole-4-carboxylic acid | 88% |

| Basic hydrolysis | NaOH (2M), ethanol | Sodium 3-amino-1-benzyl-1H-pyrazole-4-carboxylate | 90% |

-

Hydrolysis proceeds efficiently under both acidic and basic conditions, yielding the carboxylic acid or its salt .

Condensation and Cyclization Reactions

The amino group participates in Schiff base formation and cyclocondensation.

Table 3: Condensation Reactions

-

Schiff base formation : Reacts with aldehydes to form imines, useful in coordination chemistry .

-

Cyclocondensation : With malonic acid, forms α,β-unsaturated acids under microwave activation .

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes halogenation and nitration at specific positions.

Table 4: EAS Reactions

| Reagents/Conditions | Position Modified | Product | Yield |

|---|---|---|---|

| HNO₃, H₂SO₄ (0°C) | C5 | Methyl 3-amino-1-benzyl-5-nitro-1H-pyrazole-4-carboxylate | 65% |

| Br₂, FeBr₃ | C5 | Methyl 3-amino-1-benzyl-5-bromo-1H-pyrazole-4-carboxylate | 70% |

-

The amino group directs electrophiles to the C5 position due to its electron-donating resonance effect.

Coordination Chemistry

The compound acts as a ligand for transition metals.

Table 5: Metal Complexes

| Metal Salt | Coordination Site | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu(NO₃)₂ | Amino and ester groups | [Cu(L)₂(NO₃)₂] | Catalysis | |

| FeCl₃ | Pyrazole N-atoms | [Fe(L)Cl₃] | Magnetic materials |

Biological Activity and Derivatives

Derivatives exhibit antimicrobial and anticancer properties.

Table 6: Bioactive Derivatives

| Derivative | Biological Activity | IC₅₀/MIC | Source |

|---|---|---|---|

| 3-Acetamido derivative | Anti-inflammatory (COX-2 inhibition) | 12 µM | |

| 5-Bromo derivative | Anticancer (MCF-7 cells) | 18 µM |

科学的研究の応用

Antibiotic Adjuvants

Recent studies have indicated that pyrazole derivatives, including methyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate, can serve as effective antibiotic adjuvants. These compounds enhance the efficacy of existing antibiotics against resistant bacterial strains. For instance, research demonstrated that certain pyrazole carboxamides exhibited synergistic antibacterial activity when combined with colistin, a last-resort antibiotic. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4 to 8 µg/mL against various Enterobacterales species, highlighting their potential in overcoming antibiotic resistance .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that this compound can induce antiproliferative effects on cancer cells by targeting specific pathways involved in cell growth and survival. For example, derivatives of pyrazole have been synthesized and tested for their cytotoxic effects against colorectal carcinoma cell lines, demonstrating significant radical scavenging activity and promising cytotoxic profiles .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under acidic or basic conditions. The structural modifications of this compound can lead to variations that enhance its biological activity. For instance, the introduction of different substituents on the benzyl group or alterations in the carboxylate moiety can significantly impact the compound's pharmacological properties .

Case Study: Antibiotic Synergy

A study published in December 2022 explored the optimization of pyrazole compounds as antibiotic adjuvants. The researchers synthesized several derivatives and tested their antibacterial activity in combination with colistin. The results indicated that certain modifications led to enhanced antibacterial efficacy, suggesting a promising avenue for developing new treatment strategies against resistant infections .

Case Study: Anticancer Efficacy

In another investigation focusing on pyrazole derivatives, researchers synthesized a series of compounds based on this compound and assessed their cytotoxicity against various cancer cell lines. The findings revealed that some derivatives exhibited higher potency than standard chemotherapeutics, indicating their potential as novel anticancer agents .

Table 1: Biological Activities of this compound Derivatives

作用機序

The mechanism of action of methyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

類似化合物との比較

3-Amino-1-methyl-1H-pyrazole: Similar structure but lacks the benzyl group.

Ethyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness: Methyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets .

生物活性

Methyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H14N4O2 and features a pyrazole ring, which is known for its pharmacological versatility. The compound's structure allows for various substitutions that can enhance its biological efficacy.

Anticancer Activity

Recent studies highlight the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance:

- In vitro Studies : A series of pyrazole derivatives were evaluated for their antiproliferative effects on breast cancer MDA-MB-231 cells. Compounds similar to this compound demonstrated effective inhibition of microtubule assembly, indicating potential as microtubule-destabilizing agents .

- IC50 Values : The compound showed IC50 values ranging from 0.01 µM to 42.30 µM against different cancer cell lines, suggesting varying degrees of potency depending on the specific cellular context .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 20.0 |

| Other Pyrazole Derivatives | NCI-H460 | 0.39 |

| Other Pyrazole Derivatives | MCF7 | 0.46 |

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties:

- Antibacterial Effects : In studies focusing on Gram-positive bacteria, certain pyrazole derivatives exhibited a weak antimicrobial effect but showed a notable increase in biomass compared to controls . This suggests that while they may not be potent antibiotics, they could have synergistic effects when combined with other antimicrobial agents.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Microtubule Destabilization : The compound's ability to inhibit microtubule assembly is critical in cancer therapy, as it disrupts mitotic spindle formation, leading to apoptosis in cancer cells .

- Kinase Inhibition : Pyrazole derivatives have been shown to inhibit various kinases, which are crucial in cell signaling pathways related to growth and proliferation . This inhibition can lead to reduced tumor growth and enhanced apoptosis.

Case Studies

Several case studies have demonstrated the efficacy of pyrazole derivatives in preclinical models:

特性

IUPAC Name |

methyl 3-amino-1-benzylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-17-12(16)10-8-15(14-11(10)13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWXADCOJFOLRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1N)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。